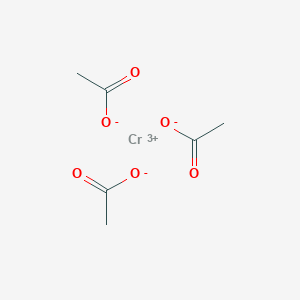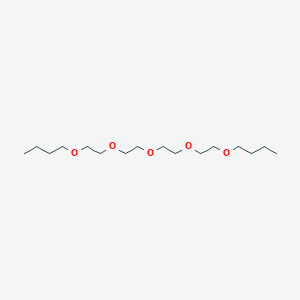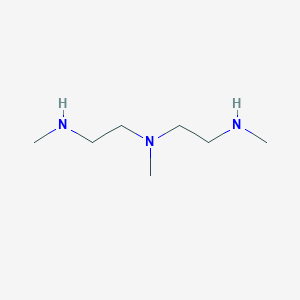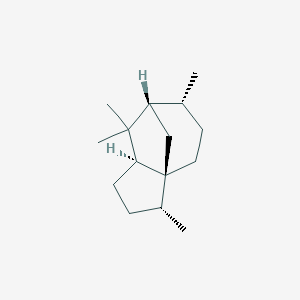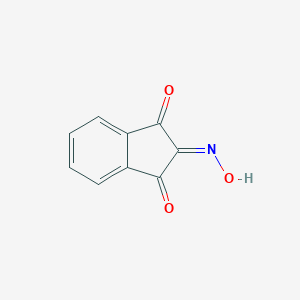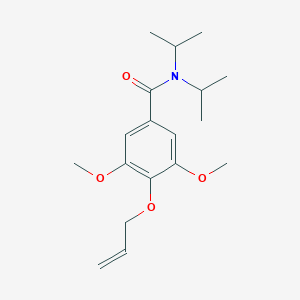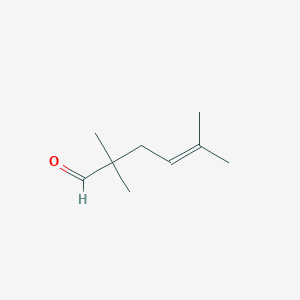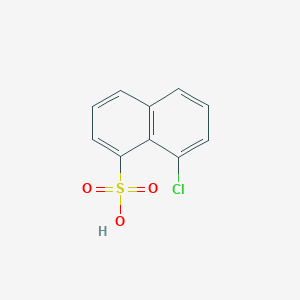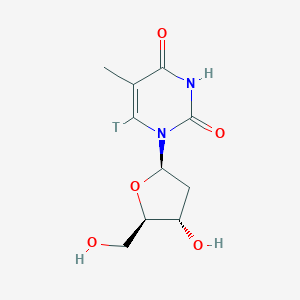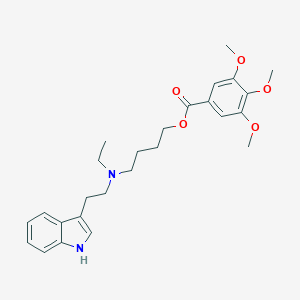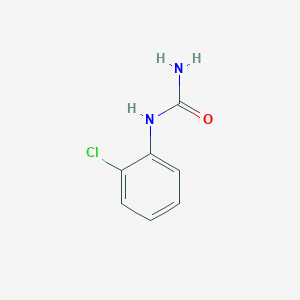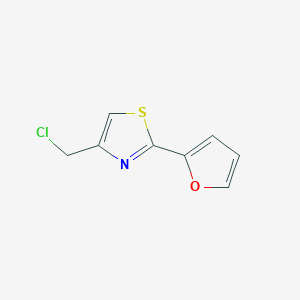
4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(2-furyl)-2-substituted thiazoles, closely related to 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole, has been facilitated through hypervalent iodine oxidation of 2-acetylfuran, followed by treatment with thioureas or thioamides (Singh, Naithani, Aggarwal, & Prakash, 1998). Another method involves the reaction of 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone, leading to the formation of a similar compound (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).
Molecular Structure Analysis
The molecular structure of compounds akin to 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole has been characterized. For instance, 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole was studied, revealing a monoclinic space group with specific crystal parameters (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).
Chemical Reactions and Properties
Various chemical reactions, such as nitration, of thiazole derivatives have been explored. For example, nitration of 4-methyl-2-[2-(nitro-2-furyl)vinyl]thiazole leads to the formation of complex compounds, indicating the reactivity of the thiazole ring and its derivatives under certain conditions (Saldabol & Popelis, 1977).
Physical Properties Analysis
The physical properties of thiazole derivatives, including melting points, solubility, and crystalline nature, have been documented. For example, a synthesized 4-(5-amino-2-furyl)thiazole derivative had a melting point of 105°C (Swaminathan, Ichikawa, & Bryan, 1986).
Chemical Properties Analysis
The chemical properties of thiazole derivatives are influenced by their structural configurations. For instance, the presence of a chloromethyl group in such compounds allows for further chemical modifications, indicating their reactivity and potential for synthesis of various derivatives (Simurova, Popova, Mayboroda, & Karmachov, 2020).
Applications De Recherche Scientifique
Synthesis and Transformation
The compound 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole is utilized in the synthesis of 4-phosphorylated derivatives of 1,3-azoles, highlighting its role in the formation of compounds with diverse chemical and biological properties. Such derivatives exhibit a range of activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, among others, demonstrating the compound's significance in the development of pharmacologically active agents (Abdurakhmanova et al., 2018).
Biological Potential of Thiazolidin-4-ones
Research on 1,3-thiazolidin-4-ones and their functionalized analogues, such as glitazones, rhodanines, and pseudothiohydantoins, underscores the vast pharmacological importance of thiazole derivatives. These compounds are integral to a wide range of commercial pharmaceuticals and have shown promising future applications in medicinal chemistry against various diseases (Santos et al., 2018).
Exploration of 4-Thiazolidinone Activities
The 4-thiazolidinone scaffold is recognized for its wide spectrum of biological activities. The literature reveals its potential across various pharmacological domains, emphasizing the ongoing interest in synthesizing new compounds based on 4-thiazolidinone moieties to explore their diverse biological potential. This highlights the compound's role in drug discovery and development processes (ArunlalV et al., 2015).
Heterocyclic Synthesis Utilization
The compound's derivatives are utilized in synthesizing fused heterocycles, showcasing the powerful synthetic potential of 4-(2-R-aryl)-1,2,3-thiazoles in creating a variety of heterocyclic compounds. This capacity for creating structurally diverse heterocycles is critical for the development of novel therapeutic agents (Petrov et al., 2013).
Pharmacological Applications of Thiazole Derivatives
The thiazole ring, including its derivatives, is a nucleus for developing drugs with a range of biological activities such as antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor properties. The versatility of thiazole-based compounds in drug design and development underscores the significance of 4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole in medicinal chemistry (Leoni et al., 2014).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or reactivity.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a specialized database. If you have access to a university library, they may be able to help you access more specialized resources.
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(furan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBVJLIWOXIYQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415440 |
Source


|
| Record name | 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-furyl)-1,3-thiazole | |
CAS RN |
13386-49-7 |
Source


|
| Record name | 4-(chloromethyl)-2-(2-furyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

